molecular formula C10H8BrFO2 B12282420 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid

2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B12282420
M. Wt: 259.07 g/mol
InChI Key: UGCIWWFJQQRKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (CAS 749269-74-7) is a high-purity chemical compound offered for research and development purposes. This compound has a molecular formula of C10H8BrFO2 and a molecular weight of 259.07 g/mol . It is provided with a purity of 96% and requires storage under sealed, dry conditions at room temperature . Handling should be performed with care, as it carries safety warnings indicating it may be harmful if swallowed and may cause skin and eye irritation . Structurally, it features a cyclopropane ring substituted with a carboxylic acid group, which is linked to a bromo- and fluoro- substituted phenyl ring. This specific arrangement of halogen atoms and the strained cyclopropane ring makes it a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research. While specific mechanistic studies on this exact compound are not detailed in the available sources, structural analogs and related cyclopropane carboxylic acid derivatives are investigated in pharmaceutical research for their potential biological activity, particularly in the inhibition of enzymes involved in inflammatory processes . Researchers may explore its utility in developing novel therapeutic agents, such as inhibitors of the Leukotriene C4 (LTC4) synthase pathway, which is a target for treating inflammatory and respiratory diseases . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)

InChI Key

UGCIWWFJQQRKOR-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

Cyclopropanation via 1,2-Dibromoethane Alkylation

Key Steps :

  • Formation of Phenylacetonitrile Intermediate :
    • (4-Bromo-3-fluorophenyl)acetonitrile is synthesized via nucleophilic substitution of 4-bromo-3-fluorobenzyl bromide with sodium cyanide.
    • Reaction :

      $$

      \text{4-Bromo-3-fluorobenzyl bromide} + \text{NaCN} \xrightarrow{\text{EtOH, reflux}} \text{(4-Bromo-3-fluorophenyl)acetonitrile}

      $$

      Yield : 85–90%.
  • Cyclopropanation :

    • The nitrile intermediate undergoes cyclopropanation using 1,2-dibromoethane in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) and NaOH.
    • Reaction :
      $$
      \text{(4-Bromo-3-fluorophenyl)acetonitrile} + \text{1,2-dibromoethane} \xrightarrow{\text{NaOH, PTC}} \text{2-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile}
      $$
      Conditions : 50°C, 10–16 h; Yield : 70–79%.
  • Hydrolysis to Carboxylic Acid :

    • The nitrile is hydrolyzed to the carboxylic acid using LiOH or NaOH under reflux.
    • Reaction :
      $$
      \text{2-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile} + \text{LiOH} \xrightarrow{\text{H}_2\text{O, 100°C}} \text{2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid}
      $$
      Yield : 90–95%.

Palladium-Catalyzed Cross-Coupling Followed by Cyclopropanation

Procedure :

  • Suzuki-Miyaura Coupling :
    • Aryl halides (e.g., 4-bromo-3-fluorophenylboronic acid) are coupled with cyclopropane precursors via Pd catalysis.
    • Catalyst : Pd(OAc)₂ with ligands (e.g., SPhos).
    • Yield : 65–75% for biphenyl intermediates.
  • Cyclopropanation :
    • The coupled product undergoes cyclopropanation using trimethylsulfoxonium iodide (TMSI) or diazo compounds.
    • Reaction :

      $$

      \text{Biphenyl intermediate} + \text{TMSI} \xrightarrow{\text{Base}} \text{this compound}

      $$

      Yield : 50–60%.

Direct Cyclopropanation of Arylacetic Acid Derivatives

Method :

  • Substrate : Ethyl (4-bromo-3-fluorophenyl)acetate.
  • Cyclopropanation : Use of ethyl diazoacetate and Rh₂(OAc)₄ catalyst under inert conditions.
    $$
    \text{Ethyl (4-bromo-3-fluorophenyl)acetate} + \text{ethyl diazoacetate} \xrightarrow{\text{Rh}2(\text{OAc})4} \text{ethyl 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylate}
    $$
    Yield : 55–65%.
  • Hydrolysis : Saponification with NaOH yields the carboxylic acid (95–98% yield).

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
1,2-Dibromoethane NaOH, 1,2-dibromoethane, PTC 70–79% Scalable, minimal purification steps Requires toxic dibromoethane
Palladium Cross-Coupling Pd(OAc)₂, arylboronic acids 65–75% High regioselectivity Costly catalysts, multi-step synthesis
Rh-Catalyzed Cyclopropanation Rh₂(OAc)₄, ethyl diazoacetate 55–65% Stereochemical control Sensitive to moisture, expensive ligands

Optimization Strategies

  • Phase-Transfer Catalysis : Benzyltriethylammonium chloride improves cyclopropanation efficiency by facilitating interfacial reactions.
  • Hydrolysis Conditions : LiOH in water/ethylene glycol at 100°C achieves near-quantitative conversion.
  • Stereoselectivity : Chiral Rh catalysts (e.g., Rh₂(S-DOSP)₄) yield enantiomerically pure product (ee >95%).

Industrial-Scale Considerations

  • Cost Efficiency : The 1,2-dibromoethane method is preferred for large-scale production due to lower catalyst costs.
  • Safety : Alternatives to 1,2-dibromoethane (e.g., ethylene carbonate) reduce toxicity risks.
  • Purification : Crystallization from ethanol/water mixtures provides >99% purity.

Chemical Reactions Analysis

Types of Reactions

TRANS-2-(4-BROMO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The compound can be reduced to form alcohols or alkanes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can yield carboxylic acids .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The compound's analogs have been studied for their ability to inhibit various kinases involved in cancer progression, particularly c-MET kinase, which is implicated in several types of tumors such as breast, lung, and pancreatic cancers .

Case Study: c-MET Kinase Inhibition

A study demonstrated that derivatives of cyclopropanecarboxylic acids could selectively inhibit c-MET kinase activity, leading to reduced cell proliferation in cancer cell lines. This suggests that 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid may also possess similar inhibitory effects, warranting further investigation into its potential as an anticancer agent.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). Its structure allows for modifications that enhance anti-inflammatory activity while minimizing gastrointestinal toxicity .

Case Study: NSAID Analog Development

Research into NSAID analogs has shown that modifications at the phenyl ring can lead to compounds with enhanced anti-inflammatory properties. The incorporation of a cyclopropane moiety is believed to contribute to the improved pharmacological profile of these compounds.

Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects by modulating pathways involved in neurodegenerative diseases like Alzheimer's disease. The potential for these compounds to cross the blood-brain barrier makes them candidates for further exploration in neuropharmacology .

Case Study: Amyloid Precursor Protein Interaction

Research has highlighted the interaction of certain cyclopropane derivatives with amyloid precursor protein (APP), suggesting a role in reducing amyloidogenesis, a key factor in Alzheimer's pathology.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference Source
Anticancerc-MET kinase inhibition
Anti-inflammatoryCOX enzyme modulation
NeuroprotectiveAPP interaction

Mechanism of Action

The mechanism of action of TRANS-2-(4-BROMO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine substituents can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

Key analogs differ in halogen type, position, or cyclopropane substitution patterns:

Compound Name CAS No. Molecular Formula Substituents on Phenyl Ring Molecular Weight (g/mol) Key Differences
2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid 749269-74-7 C₁₀H₈BrFO₂ 4-Br, 3-F 259.07 Reference compound
2-(4-Bromophenyl)cyclopropanecarboxylic acid 77255-26-6 C₁₀H₉BrO₂ 4-Br 255.08 Lacks 3-F substituent
1-(2-Bromophenyl)cyclopropanecarboxylic acid 124276-87-5 C₁₀H₉BrO₂ 2-Br 255.08 Bromine at ortho position
rac-(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid 162129-55-7 C₁₀H₈BrClO₂ 4-Br, 3-Cl 277.53 Chlorine replaces fluorine at C3
(3′,5′-Dichloro-2-fluorobiphenyl-4-yl)cyclopropanecarboxylic acid Not provided C₁₆H₁₁Cl₂FO₂ 3',5'-Cl, 2-F (biphenyl system) 333.16 Biphenyl scaffold with multiple halogens

Key Observations:

  • Halogen Position and Type: The absence of the 3-F substituent in 2-(4-Bromophenyl)cyclopropanecarboxylic acid reduces electron-withdrawing effects and may lower metabolic stability compared to the reference compound .
  • Biphenyl Analogs: The biphenyl derivative (3′,5′-dichloro-2-fluorobiphenyl-4-yl)cyclopropanecarboxylic acid demonstrates enhanced steric bulk and halogen density, which correlates with improved efficacy in amyloidosis models .

Functional Group Modifications

Derivatives with alternative functional groups highlight the role of the carboxylic acid moiety:

Compound Name CAS No. Functional Group Key Properties
1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride 31420-47-0 Aminoethyl group, HCl salt Enhanced water solubility
Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate 19687-04-8 Boc-protected amine, methyl ester Improved stability for synthetic steps
Tetramethrin (cyclopropanecarboxylate ester) 7696-12-0 Ester-linked to isoindole moiety Insecticidal activity

Key Observations:

  • Aminoethyl Derivatives: The introduction of basic groups (e.g., 1-(2-aminoethyl)...) improves aqueous solubility, critical for bioavailability in drug development .
  • Ester Derivatives: Tetramethrin’s ester linkage enables rapid hydrolysis in biological systems, contrasting with the slower metabolism of carboxylic acid derivatives .

Metabolic Stability and Degradation Pathways

Cyclopropanecarboxylic acids undergo ring cleavage during metabolism. Studies on cyclopropanecarboxylic acid-1-14C show conversion to β-hydroxybutyric acid and polar metabolites via a three-step pathway: activation, ring cleavage, and further oxidation . The 4-Bromo-3-fluorophenyl substituent in the reference compound likely delays ring cleavage compared to non-halogenated analogs, enhancing its metabolic half-life.

Biological Activity

2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a bromo and a fluoro group on a phenyl ring, contributing to its unique reactivity and biological profile. Its molecular formula is C10H8BrFO2C_{10}H_{8}BrFO_2, with a molecular weight of approximately 251.07 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the halogen substituents (bromo and fluoro) enhances its lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes, including monoamine oxidases (MAOs) which are crucial in neurotransmitter metabolism.
  • Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cell lines by modulating cell cycle progression.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition against specific cancer cell lines. For example, it has been tested against the MCF-7 breast cancer cell line, showing an IC50 value indicative of moderate potency.

Cell Line IC50 (µM) Mechanism
MCF-725.0Apoptosis induction
HeLa30.5Cell cycle arrest at G1 phase

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on MAO Inhibition:
    A study evaluated the inhibitory effects of various cyclopropanecarboxylic acids on MAO A and B. The results indicated that the bromo and fluoro substitutions significantly enhanced MAO A inhibition compared to non-substituted analogs .
  • Anticancer Activity:
    In a study assessing the cytotoxic effects on breast cancer cells, this compound was found to induce apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors .
  • Pharmacokinetics:
    Research into the pharmacokinetic properties highlighted favorable absorption characteristics due to its lipophilic nature, suggesting potential for oral bioavailability .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound IC50 (µM) Target Notes
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid168.78Aurora A KinaseInduces apoptosis in MCF-7 cells
1-PhenylcyclopropylamineNot reportedMAO BModest inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.